2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide
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Overview
Description
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide is a chemical compound known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound has gained attention due to its potential biological activities and its role as a selective herbicide used in rice paddies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the electrophilic carbon of chloroacetic acid, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-tubercular and anti-cancer activities.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound inhibits cell division and cell enlargement in target weeds, leading to their effective control . In medicinal applications, benzothiazole derivatives are known to interact with various enzymes and receptors, disrupting essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)acetamide
- 2-(1,3-Benzothiazol-2-ylthio)acetamide
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
Uniqueness
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide stands out due to its unique combination of biological activities and its effectiveness as a selective herbicide. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and development of new derivatives .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-N-methylacetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-11-9(13)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
ZHSIGCXWXKSINK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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